![molecular formula C18H17N3O2S2 B2590588 N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide CAS No. 1243058-35-6](/img/structure/B2590588.png)
N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . It has been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES stringCOc1ccc(CN)c(OC)c1
. Chemical Reactions Analysis
2,4-Dimethoxybenzylamine has been used in the total synthesis of (-)-muraymycin D2 and its epimer, the antibacterial nucleoside natural product . It has also been used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .Physical And Chemical Properties Analysis
2,4-Dimethoxybenzylamine has a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Research
These compounds exhibit potential as intermediates in the synthesis of various pharmaceutical agents. The presence of the sulfonamide group in 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide suggests its utility in creating novel diuretics, antihypertensive agents, and oral hypoglycemic agents. For instance, sulfonamides are known to be crucial in the synthesis of drugs like glimepiride, an anti-diabetic drug .
Material Science
The compound N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide has been identified as a potential host material for organic light-emitting diodes (OLEDs). Its structure, which includes a thieno[2,3-b]pyridine moiety, is beneficial for high-efficiency green and blue phosphorescent OLEDs due to its high triplet energy levels .
Safety and Hazards
properties
IUPAC Name |
2-(4-methylsulfanylanilino)-N-phenylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-16-11-9-14(10-12-16)20-18-17(8-5-13-19-18)25(22,23)21-15-6-3-2-4-7-15/h2-13,21H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHQAYEHFAIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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